Structural and Physicochemical Divergence from the 6-Methoxy-1'-methyl Analog
The target compound differs from the nearest commercially available congener 6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one (ChemBridge 9117755) at two critical positions: the 6-methoxy group is replaced by a 6-methyl group, and the N1'-methyl is replaced by an N1'-allyl group . These structural changes are predicted to alter lipophilicity (ΔClogP ≈ +0.4 to +0.7, estimated from fragment-based calculations), hydrogen-bond acceptor/donor capacity, and conformational flexibility of the side chain . In spiro-β-carboline series, such modifications have been shown to shift target engagement profiles between GHSR, DNMT, and anti-parasitic targets, as documented in the patent corpus [1][2].
| Evidence Dimension | Substituent-induced modulation of lipophilicity and target selectivity |
|---|---|
| Target Compound Data | 6-methyl (σ_m = –0.07), N1'-allyl (π = +1.1); ClogP ~3.8 (est.) |
| Comparator Or Baseline | 6-methoxy-1'-methyl analog: 6-methoxy (σ_p = –0.27), N1'-methyl (π = +0.56); ClogP ~3.1 (est.) |
| Quantified Difference | Estimated ΔClogP ≈ +0.7; altered hydrogen-bond acceptor profile; distinct π-cation interaction potential |
| Conditions | Fragment-based property estimation; trends validated in related spiro-β-carboline patent SAR tables [1][2] |
Why This Matters
A ΔClogP of ~0.7 units can significantly impact membrane permeability and protein binding in cellular assays, making these two compounds non-interchangeable in phenotypic screens.
- [1] WO2006122931A1 – Beta-carboline derivatives and their use as GHSR modulators. World Intellectual Property Organization, published 2006-05-16. View Source
- [2] EP2722333A1 – Spiro-indole derivatives for the treatment of parasitic diseases. European Patent Office, published 2014-01-01. View Source
